molecular formula C8H7FINO2 B1422673 Methyl 2-amino-5-fluoro-3-iodobenzoate CAS No. 906095-67-8

Methyl 2-amino-5-fluoro-3-iodobenzoate

Cat. No. B1422673
M. Wt: 295.05 g/mol
InChI Key: PSLBISKIVWTSMQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-fluoro-3-iodobenzoate” is a chemical compound with the CAS Number: 906095-67-8 . It has a molecular weight of 295.05 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-fluoro-3-iodobenzoate” is 1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-fluoro-3-iodobenzoate” is a powder that is stored at room temperature . It has a molecular weight of 295.05 .

Scientific Research Applications

Synthesis and Optimization

  • Synthesis Techniques : Methyl 2-amino-5-fluorobenzoate, a related compound, has been synthesized using nitrification, esterification, and hydronation, with an emphasis on optimizing synthesis methods (Yin Jian-zhong, 2010).

Biological Properties and Applications

  • Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related, exhibit potent cytotoxic properties in vitro against specific human breast cancer cell lines (I. Hutchinson et al., 2001).
  • Fluorescent Sensing : A fluorogenic chemosensor based on an o-aminophenol derivative, which is structurally related, has been developed for selective and sensitive detection of Al3+ ions, showing potential in bio-imaging applications (Xingpei Ye et al., 2014).

Chemical Properties and Reactions

  • Synthesis of Halogenated Compounds : Research on the synthesis of 2-fluoro-6-iodobenzoic acid, which shares structural similarities, has highlighted efficient production processes and potential applications in various chemical reactions (Zhao Haoyu et al., 2010).

Imaging and Diagnostic Applications

  • Radioligand Synthesis : The synthesis of fluorine-containing compounds for use as radioligands in medical imaging, such as PET scans, demonstrates the potential application of fluorinated compounds in diagnostic medicine (F. Vos et al., 1994).

Antitumor Drug Development

  • Prodrug Development : The development of amino acid prodrugs of novel antitumor benzothiazoles, structurally related to Methyl 2-amino-5-fluoro-3-iodobenzoate, demonstrates the compound's potential in cancer treatment (T. Bradshaw et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-amino-5-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLBISKIVWTSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-fluoro-3-iodobenzoate

Synthesis routes and methods I

Procedure details

Methyl 2-amino-5-fluorobenzoate (1.0 eq, 8.47 g, 0.051 mol) was reacted with N-Iodo succinimide (1.03 eq, 11.6 g, 0.0515 mol) in acetic acid (100 ml) at room temperature for 20 minutes. The solvent was removed in vacuo. A K2CO3 aqueous solution was added and the compound extracted with ethylacetate. The organic layer was washed with 1M sodium thiosulfate, water and then brine. After drying over Na2SO4, and evaporation of the solvent, methyl 2-amino-5-fluoro-3-iodobenzoate was isolated as a purple solid (14.21 g, 96% yield). 1H NMR (CDCl3, 400 MHz) δ 3.8 (s, 3H), 6.3 (br s, 2H), 7.6 (m, 2H) ppm.
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodine (3.6 g, 14.2 mmol) was added to a mixture of methyl 2-amino-5-fluorobenzoate (2.4 g, 14.2 mmol), silver sulfate (4.42 g, 14.2 mmol) and ethanol (30 mL) at room temperature. The mixture was stirred under nitrogen for 1 h, and then quenched with a saturated solution of sodium bicarbonate, extracted with ethyl acetate. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated. The crude material was purified by column chromatography (silica gel, 90:10 hexanes/ethyl acetate) to afford methyl 2-amino-5-fluoro-3-iodobenzoate (3.9 g, 93%) as a light yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.66-7.58 (m, 2H), 6.21 (br s, 2H), 3.89 (s, 3H); 19F NMR (282 MHz, CDCl3) δ 127.87; MS (ESI+) m/z 296 (M+H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.42 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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